molecular formula C6H11BF3KO B7889214 potassium;trifluoro(5-oxohexyl)boranuide

potassium;trifluoro(5-oxohexyl)boranuide

Cat. No.: B7889214
M. Wt: 206.06 g/mol
InChI Key: XRHXVCMYFMGFTH-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-oxohexyl)boranuide (CAS 329976-78-5) is an organoboron reagent with the molecular formula C₆H₁₁BF₃OK. It belongs to the class of potassium trifluoroborates (K[RF₃B]), widely used in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The compound features a 5-oxohexyl substituent—a six-carbon aliphatic chain terminating in a ketone group. This structural motif differentiates it from aryl- or heteroaryl-substituted trifluoroborates, which are more common in synthetic applications. Despite its industrial relevance (as noted in its safety data sheet), detailed physicochemical data (e.g., solubility, melting point) remain unavailable .

Properties

IUPAC Name

potassium;trifluoro(5-oxohexyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BF3O.K/c1-6(11)4-2-3-5-7(8,9)10;/h2-5H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXVCMYFMGFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCCC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CCCCC(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

potassium;trifluoro(5-oxohexyl)boranuide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.

Scientific Research Applications

potassium;trifluoro(5-oxohexyl)boranuide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and biochemical pathways. In medicine, this compound has potential therapeutic applications, although further research is needed to fully understand its efficacy and safety. Additionally, the compound finds use in industrial applications, such as the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of potassium;trifluoro(5-oxohexyl)boranuide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions. These reactions can influence various cellular processes, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Diversity of Substituents

The reactivity and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of potassium trifluoro(5-oxohexyl)boranuide and structurally related compounds:

Compound Name Substituent Type Molecular Formula CAS No. Key Features
Potassium trifluoro(5-oxohexyl)boranuide Aliphatic (ketone-terminated) C₆H₁₁BF₃OK 329976-78-5 Contains a reactive ketone group for further functionalization
Potassium trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide Heteroaromatic (thiazole) C₄H₄BF₃KNOS 2221991-22-4 Electron-rich heterocycle enhances stability in cross-coupling
Potassium trifluoro({5-oxaspiro[2.3]hexan-1-yl})boranuide Spirocyclic ether C₅H₇BF₃OK CID 154577113 Rigid spirocyclic structure may reduce steric hindrance
Potassium (5-(difluoromethoxy)pyridin-3-yl)trifluoroborate Pyridine (fluorinated) C₆H₄BF₅KNO 1953098-33-3 Fluorinated pyridine improves electrophilicity in couplings
Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate Amide-functionalized aliphatic C₉H₁₀BF₃KNO 1174338-61-4 Amide group introduces hydrogen-bonding capability
Potassium trifluoro[2-(trifluoromethoxy)phenyl]boranuide Aromatic (fluorinated) C₇H₄BF₆KO 1985700-36-4 Electron-withdrawing trifluoromethoxy group enhances Lewis acidity

Reactivity in Cross-Coupling Reactions

  • Aliphatic vs. Aromatic Substituents : Aryl and heteroaryl trifluoroborates (e.g., thiazole , pyridine ) are widely used in Suzuki-Miyaura reactions due to their stability and efficient coupling with aryl halides. In contrast, aliphatic trifluoroborates like potassium trifluoro(5-oxohexyl)boranuide are less common, as aliphatic boronates are prone to protodeboronation under basic conditions. However, the ketone group in the 5-oxohexyl chain offers a handle for post-coupling modifications, such as reductions or nucleophilic additions .
  • Electron-Withdrawing Effects: Fluorinated substituents (e.g., trifluoromethoxy in ) increase the electrophilicity of the boron center, accelerating transmetallation in cross-coupling. The ketone in the 5-oxohexyl group may exert a moderate electron-withdrawing effect, though less pronounced than fluorine substituents.

Stability and Handling

  • Moisture Sensitivity : Aliphatic trifluoroborates are generally more moisture-sensitive than aromatic analogues. While potassium trifluoro(5-oxohexyl)boranuide is reported as stable under recommended storage conditions , compounds like potassium (methoxymethyl)trifluoroborate () require stringent anhydrous handling.
  • Thermal Stability: No direct data are available for the target compound, but spirocyclic derivatives (e.g., ) exhibit enhanced thermal stability due to their rigid structures.

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